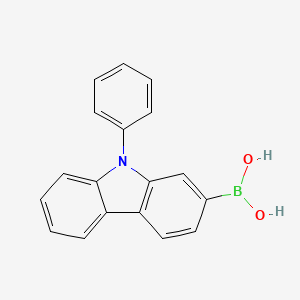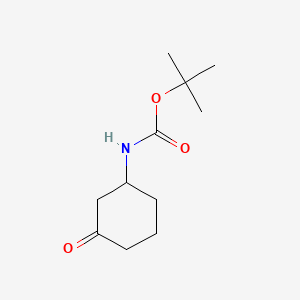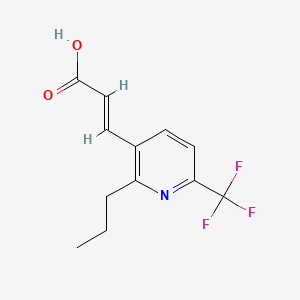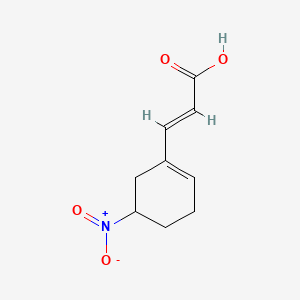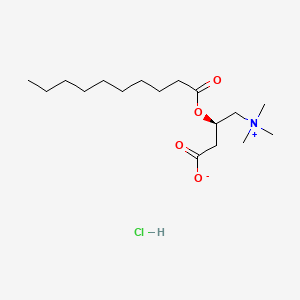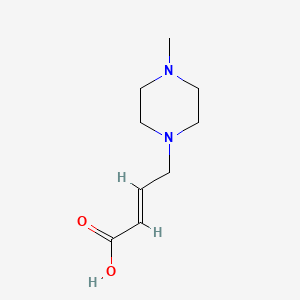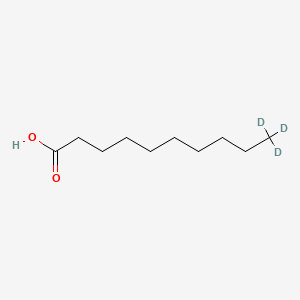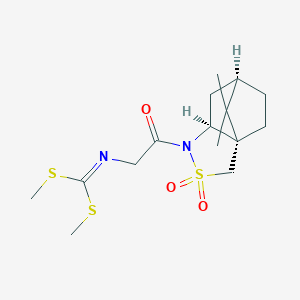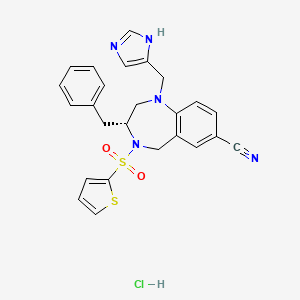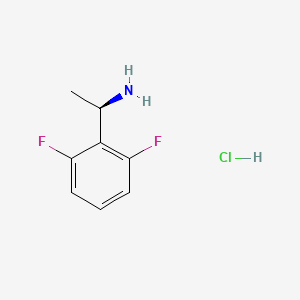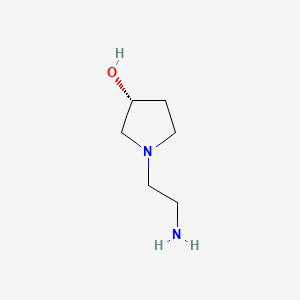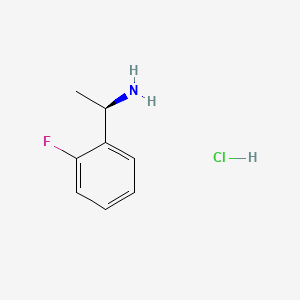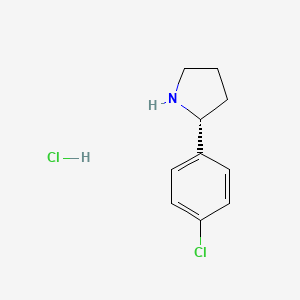
(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1228560-90-4 . It has a molecular weight of 218.13 and its linear formula is C10H13Cl2N . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “®-2-(4-Chlorophenyl)pyrrolidine hydrochloride” is represented by the linear formula C10H13Cl2N . The average mass of the molecule is 218.123 Da .Physical And Chemical Properties Analysis
“®-2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a solid at room temperature . It should be stored in a sealed container in a dry room .科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Pyrrolidine derivatives, including those related to (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, have been recognized for their versatility in drug discovery. The pyrrolidine ring is a saturated scaffold that enables efficient exploration of pharmacophore space due to sp3-hybridization, contributing to stereochemistry and increasing three-dimensional coverage through pseudorotation. This structural flexibility facilitates the design of bioactive molecules with target selectivity across various therapeutic areas (Li Petri et al., 2021).
Biological Activities and Pharmacological Profiles
- The stereochemistry of pyrrolidine derivatives plays a critical role in their pharmacological profiles. Studies on phenylpiracetam and its methyl derivative, structurally related to pyrrolidine compounds, underscore the importance of stereoisomerism. Enantiomerically pure compounds show a direct relationship between the configuration of stereocenters and biological properties, indicating the necessity to focus on the most effective stereoisomer for therapeutic applications (Veinberg et al., 2015).
Environmental and Health Considerations
- The impact of organochlorine compounds, which include chlorophenyl groups as seen in (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, on the aquatic environment has been extensively reviewed. Although chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, long-term exposure can lead to significant toxicity in fish, highlighting the environmental considerations of these compounds (Krijgsheld & Gen, 1986).
Chemosensing Applications
- Pyridine derivatives, closely related in structural motifs to pyrrolidine derivatives, serve significant roles in chemosensing applications. Their high affinity for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. This highlights the potential of pyrrolidine and its derivatives, including (r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride, in analytical chemistry (Abu-Taweel et al., 2022).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
将来の方向性
Pyrrolidine derivatives, such as “®-2-(4-Chlorophenyl)pyrrolidine hydrochloride”, have gained significant attention in the world of research and industry due to their various properties and potential applications in different fields. They continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
特性
IUPAC Name |
(2R)-2-(4-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(4-Chlorophenyl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

